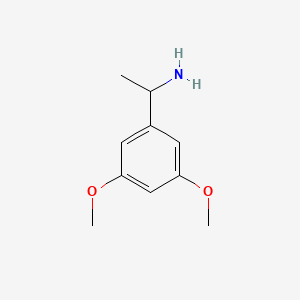

1-(3,5-Dimethoxyphenyl)ethanamine

Description

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAAZZHQLIEDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97294-78-5 | |

| Record name | 3,5-Dimethoxy-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97294-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine

Abstract

1-(3,5-Dimethoxyphenyl)ethanamine is a key building block in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive overview of its synthesis, with a primary focus on the reductive amination of 3,5-dimethoxyacetophenone. We will delve into the mechanistic underpinnings of this transformation, explore alternative synthetic strategies, and provide detailed, field-proven protocols for its execution, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the practical and theoretical aspects of synthesizing this important intermediate.

Introduction: Significance and Synthetic Overview

This compound serves as a crucial precursor in medicinal chemistry. Its structural motif is found in a variety of compounds investigated for their therapeutic potential. The strategic placement of the dimethoxy groups on the phenyl ring significantly influences the molecule's electronic and steric properties, making it a versatile scaffold for drug design.

The synthesis of this amine is most commonly achieved through the reductive amination of the corresponding ketone, 3,5-dimethoxyacetophenone. This method is favored for its efficiency, operational simplicity, and amenability to scale-up. This guide will primarily focus on this pathway, while also briefly discussing alternative approaches such as the Leuckart reaction.

The Primary Synthetic Pathway: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[1][2][3] The reaction proceeds in a one-pot fashion, converting a ketone or aldehyde into an amine via an intermediate imine.[1]

The overall transformation for the synthesis of this compound is depicted below:

Caption: Reductive amination of 3,5-dimethoxyacetophenone.

Mechanistic Insights: The "Why" Behind the "How"

The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 3,5-dimethoxyacetophenone. This forms a hemiaminal intermediate, which then dehydrates to yield an iminium ion. The choice of a weakly acidic condition is crucial at this stage; it facilitates the protonation of the hydroxyl group in the hemiaminal, making it a good leaving group (water), while not excessively protonating the ammonia, which would diminish its nucleophilicity.

The formed iminium ion is then reduced by a suitable hydride-donating reducing agent to afford the final product, this compound. The selectivity of the reducing agent is a key consideration. It must be capable of reducing the C=N double bond of the iminium ion without significantly reducing the starting ketone.

Common Reducing Agents

Several reducing agents are commonly employed for reductive amination.[1][2] The choice often depends on factors such as scale, desired reaction conditions, and cost.

| Reducing Agent | Key Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for iminium ions over ketones, stable in weakly acidic conditions.[1][2] |

| Sodium Triacetoxyborohydride (STAB) | A milder and less toxic alternative to NaBH₃CN, often used in dichloromethane.[1] |

| Sodium Borohydride (NaBH₄) | A more powerful reducing agent that can also reduce the starting ketone.[1][4] Its use requires careful control of reaction conditions, often by performing the imine formation and reduction sequentially. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | A "green" and scalable option, though it may require specialized equipment (hydrogenator).[1] |

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful execution relies on careful adherence to the specified parameters.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethoxyacetophenone | 180.20 | 10.0 g | 0.0555 |

| Ammonium Acetate | 77.08 | 42.8 g | 0.555 |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 4.15 g | 0.066 |

| Methanol | 32.04 | 150 mL | - |

| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |

| Sodium Hydroxide | 40.00 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxyacetophenone and ammonium acetate in methanol.

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate. The use of ammonium acetate provides both the ammonia source and the weakly acidic environment necessary for this step.

-

Reduction: Carefully add sodium cyanoborohydride to the reaction mixture in portions over 15 minutes. The reaction is exothermic, and portion-wise addition helps to control the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

-

Work-up and Extraction:

-

Once the reaction is complete, carefully add concentrated hydrochloric acid to quench the excess reducing agent and to protonate the product amine, making it water-soluble.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Wash the resulting aqueous solution with dichloromethane to remove any unreacted starting material and other non-basic impurities.

-

Basify the aqueous layer to a pH > 12 with a concentrated sodium hydroxide solution. This will deprotonate the amine, making it soluble in organic solvents.

-

Extract the product into dichloromethane (3 x 50 mL).

-

-

Purification:

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

-

Alternative Synthetic Route: The Leuckart Reaction

The Leuckart reaction provides an alternative pathway for the synthesis of amines from ketones or aldehydes.[5][6] This reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent and typically requires high temperatures (120-130 °C).[5]

Caption: The Leuckart reaction pathway.

While historically significant, the Leuckart reaction has some drawbacks, including the high reaction temperatures and the potential formation of N-formyl byproducts, which necessitate a subsequent hydrolysis step.[7] However, recent advancements have led to catalytic versions of the Leuckart-Wallach reaction that can proceed at lower temperatures.[7]

Asymmetric Synthesis

For applications where enantiopurity is critical, such as in the development of chiral drugs, asymmetric synthesis methods are employed. These methods typically involve the use of chiral catalysts or auxiliaries to stereoselectively produce one enantiomer of the target amine.[8][9][10][11][12] Catalytic asymmetric reduction of a pre-formed imine or a prochiral enamine are common strategies.

Purification and Characterization

Proper purification and thorough characterization are essential to ensure the identity and purity of the synthesized this compound.

Purification Techniques

-

Vacuum Distillation: Suitable for thermally stable, liquid products.

-

Column Chromatography: A versatile technique for separating the product from impurities based on their differential adsorption to a stationary phase (e.g., silica gel).

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of the final product.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, the methine proton, the methyl group protons, and the amine protons. The chemical shifts, integration, and coupling patterns will be characteristic of the structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbons, the methine carbon, and the methyl carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy groups. |

Conclusion

The synthesis of this compound is a well-established process, with reductive amination being the most practical and efficient method for most laboratory and industrial applications. A thorough understanding of the reaction mechanism, careful selection of reagents, and meticulous execution of the experimental protocol are paramount to achieving a high yield of a pure product. The information presented in this guide provides a solid foundation for researchers and professionals to successfully synthesize this valuable chemical intermediate.

References

-

Leuckart reaction - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.

-

Reductive amination - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

- Kitamura, M., Lee, D., Hayashi, S., Tanaka, S., & Yoshimura, M. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 67(24), 8685–8687.

-

Making Substituted Amines Through Reductive Amination. (2017, September 1). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

A New Way to Amines - GalChimia. (2014, October 16). Retrieved January 7, 2026, from [Link]

-

Catalytic Asymmetric Synthesis of Vicinal Diamine Derivatives Through Enantioselective N-allylation Using Chiral Pi-Allyl Pd-catalyst - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - ResearchGate. (2023, January 29). Retrieved January 7, 2026, from [Link]

- Stephen, H., & Weizmann, C. (1914). Derivatives of 3 : 4-Dimethoxyacetophenone and 4 : 5-Dimethoxy-o-tolyl Methyl Ketone, and the Synthesis o j Phenylglyoxalines. Journal of the Chemical Society, Transactions, 105, 1046-1057.

-

Synthesis of Complex Molecules through Reductive Amination - Labflow. (n.d.). Retrieved January 7, 2026, from [Link]

- CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents. (n.d.).

-

Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition - Chemical Science (RSC Publishing). (n.d.). Retrieved January 7, 2026, from [Link]

-

The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM) | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

(PDF) The Synthesis of a Novel Anticancer Compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine and Evaluation of Its Toxicity - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Catalytic Asymmetric Total Syntheses of Myrtucommuacetalone, Myrtucommuacetalone B and Callistrilones A, C, D, E - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

A Catalytic, Enantioselective Sulfamate Tethered Aza-Michael Cyclization - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Catalytic asymmetric aza-Michael-Michael addition cascade: enantioselective synthesis of polysubstituted 4-aminobenzopyrans - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA) - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

-

Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

-

Identification and characterization of 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N)--a new member of 2C-series of designer drug - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

-

2C-B - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

The purification and characterization of a Trichoderma harzianum exochitinase - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. A New Way to Amines - GalChimia [galchimia.com]

- 4. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. scribd.com [scribd.com]

- 8. Catalytic asymmetric synthesis of vicinal diamine derivatives through enantioselective N-allylation using chiral pi-allyl Pd-catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. A Catalytic, Enantioselective Sulfamate Tethered Aza-Michael Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic asymmetric aza-Michael-Michael addition cascade: enantioselective synthesis of polysubstituted 4-aminobenzopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

"chemical properties of 1-(3,5-Dimethoxyphenyl)ethanamine"

An In-depth Technical Guide to the Chemical and Pharmacological Properties of 1-(3,5-Dimethoxyphenyl)ethanamine

Abstract

This compound is a substituted phenethylamine characterized by a dimethoxy substitution pattern on the aromatic ring and an alpha-methyl group on the ethylamine side chain. This structure places it in a class of compounds with significant potential for interacting with central nervous system targets. As an analog of pharmacologically active agents like mescaline and various amphetamine derivatives, understanding its chemical properties is paramount for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the compound's molecular structure, plausible synthetic pathways, detailed physicochemical and spectroscopic characterization, chemical reactivity, and a predicted pharmacological profile based on established structure-activity relationships within the phenethylamine class. The document is intended to serve as a foundational resource for scientists investigating this and related molecules.

Introduction and Molecular Overview

This compound belongs to the broad class of phenethylamines, a group of compounds that includes endogenous neurotransmitters, pharmaceuticals, and potent psychoactive substances. Its core structure consists of a benzene ring substituted with an aminoethyl side chain. The specific features that define this molecule are:

-

3,5-Dimethoxy Substitution: Two methoxy (-OCH₃) groups are positioned at the meta positions of the phenyl ring. This substitution pattern significantly influences the molecule's electronic properties and its potential to interact with biological receptors.

-

Alpha-Methylation: The presence of a methyl group on the carbon atom alpha to the amine group (the carbon attached to the phenyl ring is beta) creates a chiral center. This alpha-methylation is known to increase metabolic resistance and often enhances potency compared to non-methylated phenethylamine counterparts.[1]

This compound is structurally related to several well-studied psychoactive compounds, including mescaline (3,4,5-trimethoxyphenethylamine) and TMA (trimethoxyamphetamine). Its properties can be inferred by comparing its structure to these analogs, making it a molecule of interest for exploring structure-activity relationships (SAR) at serotonergic receptors.[2][3]

Key Identifiers and Computed Properties

The following table summarizes the primary identifiers and computed physicochemical properties for this compound. These values are computationally derived and provide a baseline for experimental validation.

| Property | Value | Source |

| IUPAC Name | 1-(3,5-dimethoxyphenyl)ethan-1-amine | - |

| Molecular Formula | C₁₀H₁₅NO₂ | (Calculated) |

| Molecular Weight | 181.23 g/mol | PubChem[4] |

| Exact Mass | 181.1103 Da | PubChem[4] |

| XLogP3-AA (LogP) | 1.2 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 4 | PubChem[4] |

| Topological Polar Surface Area | 44.5 Ų | PubChem[4] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established routes for producing alpha-methylated phenethylamines. A common and reliable method involves the Henry reaction (nitroaldol condensation) followed by the reduction of the resulting nitroalkene. This approach offers good yields and utilizes readily available starting materials.

Proposed Synthetic Workflow

The logical flow for the synthesis begins with the condensation of 3,5-dimethoxybenzaldehyde with nitroethane to form the intermediate nitrostyrene derivative, which is then reduced to the target primary amine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Henry Reaction and Reduction

Causality: This two-step protocol is chosen for its efficiency. The Henry reaction is a classic C-C bond-forming reaction ideal for creating the carbon skeleton. The subsequent reduction of the nitro group is a robust transformation. Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent for its effectiveness in converting nitroalkenes directly to amines in high yield.

Step 1: Synthesis of 1-(3,5-Dimethoxyphenyl)-2-nitroprop-1-ene

-

Reactant Preparation: To a round-bottom flask, add 3,5-dimethoxybenzaldehyde (1.0 eq), nitroethane (1.5 eq), and a catalytic amount of ammonium acetate (0.2 eq).

-

Reaction: Add glacial acetic acid to serve as the solvent and heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice water, which will cause the crude product to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The resulting yellow solid can be recrystallized from ethanol or a similar solvent to yield the purified nitrostyrene intermediate.

Step 2: Reduction to this compound

-

Reactant Preparation: In a dry, inert atmosphere (e.g., under argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 3.0 eq) in anhydrous tetrahydrofuran (THF) in a three-neck flask equipped with a dropping funnel and a condenser.

-

Addition of Intermediate: Dissolve the 1-(3,5-dimethoxyphenyl)-2-nitroprop-1-ene (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension while stirring and cooling the flask in an ice bath. Rationale: This exothermic reaction must be controlled to prevent side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the reactive hydride and producing a granular precipitate that is easy to filter.

-

Isolation and Purification: Filter the resulting aluminum salts and wash the filter cake with additional THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine. The final product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Physicochemical Characterization

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups present in the molecule.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | δ (ppm) : ~1.3-1.4 (d, 3H, -CH₃), ~1.5-2.0 (br s, 2H, -NH₂), 3.7-3.8 (s, 6H, -OCH₃), ~4.0-4.2 (q, 1H, -CH-NH₂), ~6.3-6.5 (m, 3H, Ar-H). Note: Solvent is typically CDCl₃ or DMSO-d₆.[5] |

| ¹³C NMR | δ (ppm) : ~25 (-CH₃), ~50 (-CH-NH₂), ~55 (-OCH₃), ~98 (Ar-C4), ~105 (Ar-C2, C6), ~148 (Ar-C1), ~160 (Ar-C3, C5). |

| IR (cm⁻¹) | 3300-3400 (N-H stretch, primary amine), 2850-3000 (C-H stretch, aliphatic & aromatic), ~1600 & ~1450 (C=C aromatic ring stretch), 1200-1250 (C-O stretch, aryl ether).[6] |

| MS (EI) | m/z : 181 (M⁺, molecular ion), 166 ([M-CH₃]⁺), 151 (base peak, [M-CH₂NH₂]⁺, benzylic cleavage) . The fragmentation is dominated by the loss of the aminoethyl side chain.[7][8] |

Chemical Reactivity and Stability

The chemical behavior of this compound is primarily dictated by the basicity and nucleophilicity of the primary amine group.

-

Basicity and Salt Formation: As a primary amine, the compound is basic and will readily react with acids to form ammonium salts (e.g., hydrochloride or sulfate salts). This is often done to improve the compound's crystallinity, stability, and water solubility.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It can undergo acylation with acid chlorides or anhydrides to form amides, and it can react with aldehydes and ketones to form imines.

-

Stability and Storage: Like many phenethylamines, it is susceptible to aerial oxidation over time, which can lead to discoloration and the formation of impurities. For long-term storage, it is recommended to keep the compound in its salt form in a cool, dark, and dry place, preferably under an inert atmosphere.[9]

Predicted Pharmacological Profile

Disclaimer: The following profile is inferred from established structure-activity relationships of analogous phenethylamine derivatives and has not been empirically verified for this specific compound.

The primary pharmacological targets for psychedelic phenethylamines are serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily.[2][3]

Mechanism of Action

This compound is predicted to act as a potent agonist or partial agonist at the serotonin 5-HT₂A receptor . This interaction is the principal mechanism underlying the psychedelic effects of related compounds.[1][10] Agonism at this G-protein coupled receptor (GPCR) activates the Gq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades.

Caption: Predicted signaling pathway of this compound at the 5-HT2A receptor.

Structure-Activity Relationship (SAR) Insights

-

Alpha-Methylation: Compared to its non-methylated analog (3,5-dimethoxyphenethylamine), the alpha-methyl group is expected to increase metabolic stability by sterically hindering monoamine oxidase (MAO) enzymes.[11] This typically results in a longer duration of action and increased oral bioavailability.[1]

-

3,5-Dimethoxy Pattern: The substitution pattern is less common among well-known psychedelics, which often feature 2,5- or 2,4,5- substitutions. Research on mescaline analogs suggests that the precise positioning of methoxy groups is critical for 5-HT₂A receptor affinity and efficacy.[2][3] The 3,5-pattern may confer a unique selectivity and potency profile at various serotonin receptor subtypes (e.g., 5-HT₂A vs. 5-HT₂C) compared to other isomers.

Conclusion and Future Directions

This compound is a structurally intriguing phenethylamine with a predicted pharmacological profile centered on serotonin receptor agonism. Its chemical properties are largely governed by its primary amine functionality and dimethoxylated phenyl ring. The synthetic route presented is robust and allows for accessible production for research purposes.

Future research should focus on:

-

Empirical Validation: Performing the synthesis and full spectroscopic characterization to confirm the predicted data.

-

Chiral Separation: Resolving the racemic mixture into its (R)- and (S)-enantiomers and evaluating them separately, as pharmacological activity is often stereospecific in this class of compounds.

-

In Vitro Pharmacology: Conducting receptor binding and functional assays to determine its affinity and efficacy at a panel of CNS receptors, especially 5-HT₂A, 5-HT₂B, and 5-HT₂C.

-

Metabolic Studies: Investigating its metabolic fate in vitro and in vivo to understand its pharmacokinetic profile.

This molecule represents a valuable tool for probing the complex structure-activity relationships of psychedelic compounds and may serve as a scaffold for the development of novel CNS research probes or therapeutics.

References

-

PubChem. (n.d.). 3,5-Dimethoxyphenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2020). Correlation between the Potency of Hallucinogens in the Mouse Head-Twitch Response Assay and Their Behavioral and Subjective Effects in Other Species. Neuropharmacology, 167, 107933.

- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

- Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of Toxicology, 94(8), 2667-2705.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. Retrieved from [Link]

-

ResearchGate. (n.d.). The IR-spectrum of the 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the KBr matrix. Retrieved from [Link]

-

Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. Retrieved from [Link]

-

Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

-

Wikipedia. (n.d.). 2C-E. Retrieved from [Link]

-

NIST. (n.d.). Benzeneethanamine, 3,4,5-trimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

- Cios, G., et al. (2013). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2685-2692.

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 3,5-Dimethoxyphenethylamine | C10H15NO2 | CID 137857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.washington.edu [chem.washington.edu]

- 6. researchgate.net [researchgate.net]

- 7. Benzeneethanamine, 3,4,5-trimethoxy- [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 2C-B - Wikipedia [en.wikipedia.org]

- 11. 2C-E - Wikipedia [en.wikipedia.org]

"spectroscopic data for 1-(3,5-Dimethoxyphenyl)ethanamine"

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3,5-Dimethoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Blueprint

This compound is a primary amine of significant interest in medicinal chemistry and organic synthesis, often serving as a key building block for more complex molecular architectures. Its precise structure, purity, and chemical environment are critical parameters that dictate its reactivity and suitability for downstream applications, particularly in drug development where even minor structural ambiguities can have profound biological consequences.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound. As a senior application scientist, the narrative herein moves beyond a mere recitation of data. Instead, it focuses on the causality behind the spectroscopic signals, offering a field-proven framework for interpreting the data with confidence. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how these orthogonal techniques converge to provide an unambiguous confirmation of the compound's identity and structure. Each section is designed as a self-validating system, integrating theoretical principles with detailed experimental protocols and in-depth data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides a quantitative map of the hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, while spin-spin coupling reveals the number of neighboring protons, allowing for the reconstruction of molecular fragments.

Experimental Protocol: Sample Preparation

A robust and reproducible NMR spectrum begins with meticulous sample preparation. The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals in the regions of interest. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power and single residual peak.

Step-by-Step Protocol for ¹H NMR Sample Preparation:

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

Analysis: Insert the tube into the NMR spectrometer's spinner and acquire the spectrum.

Caption: Workflow for NMR Sample Preparation.

Data Interpretation and Causality

The structure of this compound possesses distinct electronic regions, leading to a predictable ¹H NMR spectrum. The aromatic ring, the two methoxy groups, and the ethylamine side chain each give rise to characteristic signals.

-

Aromatic Protons (H-2, H-4, H-6): The symmetry of the 1,3,5-trisubstituted ring means that protons H-2 and H-6 are chemically equivalent. The unique proton at H-4 will have a different chemical shift. Due to the deshielding effect of the aromatic ring current, these protons resonate downfield, typically in the 6.5-8.0 ppm range.[1][2] The two equivalent protons (H-2, H-6) will appear as a doublet, split by the H-4 proton. The H-4 proton will appear as a triplet, split by the two equivalent H-2/H-6 protons. However, in a symmetrically 1,3,5-substituted ring, the coupling constants can be small, and these signals may resolve as two distinct singlets or narrow multiplets.

-

Methine Proton (H-a): This proton is attached to a carbon that is both benzylic and adjacent to a nitrogen atom. This dual deshielding environment shifts its signal downfield. It is coupled to the three protons of the adjacent methyl group and the two protons of the amine group, potentially resulting in a complex multiplet. However, coupling to N-H protons is often not observed due to rapid quadrupole relaxation and chemical exchange.[3] Therefore, it most commonly appears as a quartet due to coupling with the -CH₃ group.

-

Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are chemically equivalent due to the molecule's symmetry and free rotation. With no adjacent protons to couple with, they produce a strong, sharp singlet. Their position is characteristic of methoxy groups on an aromatic ring.

-

Methyl Protons (-CH₃): These three protons are coupled to the single methine proton (H-a), resulting in a doublet.

-

Amine Protons (-NH₂): The signal for amine protons is often broad and can appear over a wide chemical shift range (0.5-5.0 ppm).[4] This broadening is due to hydrogen bonding and rapid exchange with trace amounts of water. To definitively identify this peak, a D₂O shake is performed: a drop of deuterium oxide is added to the NMR tube, and the spectrum is reacquired. The -NH₂ protons exchange with deuterium, causing their signal to disappear from the spectrum.[3][5]

Summary of Predicted ¹H NMR Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (H-2, H-6) | ~6.4 - 6.6 | d or s | 2H | Protons ortho to the ethylamine group, equivalent due to symmetry. |

| Aromatic (H-4) | ~6.3 - 6.5 | t or s | 1H | Proton para to the ethylamine group. |

| Methine (-CH -NH₂) | ~4.0 - 4.2 | q (quartet) | 1H | Benzylic position, deshielded by ring and nitrogen; coupled to -CH₃. |

| Methoxy (-OCH₃ ) | ~3.7 - 3.8 | s (singlet) | 6H | Equivalent methoxy groups, no coupling. |

| Methyl (-CH₃ ) | ~1.3 - 1.5 | d (doublet) | 3H | Coupled to the single methine proton. |

| Amine (-NH₂ ) | ~1.5 - 2.5 (broad) | s (singlet) | 2H | Broad signal due to exchange; confirmed by D₂O shake. |

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule. In standard proton-decoupled mode, each unique carbon appears as a single line, simplifying spectral analysis. The chemical shift is indicative of the carbon's hybridization and electronic environment.

Data Interpretation and Causality

The symmetry of this compound is key to interpreting its ¹³C spectrum. We expect fewer signals than the total number of carbons.

-

Aromatic Carbons: Carbons in an aromatic ring typically resonate between 120-150 ppm.[2]

-

C-3/C-5 (Oxygen-bearing): These two carbons are equivalent and are significantly deshielded by the directly attached electronegative oxygen atoms, causing them to appear far downfield.

-

C-1 (ipso-Carbon): The carbon attached to the ethylamine side chain.

-

C-2/C-6: These two carbons are equivalent.

-

C-4: The unique carbon at the para position.

-

-

Aliphatic Carbons:

-

Methine Carbon (-CH-NH₂): This carbon is attached to the nitrogen and the aromatic ring, placing its signal in the 45-55 ppm range.

-

Methyl Carbon (-CH₃): This aliphatic carbon is the most shielded and will appear furthest upfield.

-

-

Methoxy Carbon (-OCH₃): The two methoxy carbons are equivalent and typically appear in the 55-60 ppm range.

Summary of Predicted ¹³C NMR Data

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |

| C-3, C-5 | ~160-162 | Aromatic C-O, highly deshielded. |

| C-1 | ~145-148 | Aromatic ipso-C attached to the side chain. |

| C-2, C-6 | ~104-106 | Aromatic C-H ortho to methoxy groups. |

| C-4 | ~98-100 | Aromatic C-H para to the side chain. |

| -OCH₃ | ~55-56 | Equivalent methoxy carbons. |

| -CH-NH₂ | ~50-52 | Aliphatic methine carbon. |

| -CH₃ | ~24-26 | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific chemical bonds and functional groups, making it an excellent tool for qualitative functional group analysis.

Experimental Protocol: KBr Pellet Method

The solid-state KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples.

Caption: Workflow for IR Analysis via KBr Pellet.

Data Interpretation and Causality

The IR spectrum of this compound is expected to show characteristic absorptions corresponding to its primary amine, aromatic ether, and hydrocarbon components.

-

N-H Stretching: As a primary amine (R-NH₂), it will exhibit two distinct N-H stretching absorptions in the 3500-3300 cm⁻¹ region.[5][6] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. These bands are typically sharper and less intense than the broad O-H bands of alcohols.[3]

-

C-H Stretching: Two main regions are important. Aromatic C(sp²)-H stretches appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1][2] Aliphatic C(sp³)-H stretches from the ethylamine and methoxy groups will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

-

C=C Aromatic Ring Stretching: The vibrations of the benzene ring carbons produce a series of characteristic sharp peaks in the 1600-1450 cm⁻¹ region.[2]

-

C-O Ether Stretching: The aryl-alkyl ether linkages (Ar-O-CH₃) will produce a strong, characteristic C-O stretching band, typically in the 1250-1000 cm⁻¹ range. This is often one of the most intense peaks in the fingerprint region.

-

N-H Bending: The scissoring vibration of the primary amine group results in a medium to strong absorption around 1650-1580 cm⁻¹.

Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3450 & ~3350 | N-H Stretch (asymmetric & symmetric) | Primary Amine | Medium, Sharp |

| 3100 - 3000 | C-H Stretch | Aromatic C(sp²)-H | Medium |

| 2960 - 2850 | C-H Stretch | Aliphatic C(sp³)-H | Medium to Strong |

| 1600, 1585, 1470 | C=C Stretch | Aromatic Ring | Medium to Strong |

| ~1600 | N-H Bend (Scissoring) | Primary Amine | Medium |

| ~1205 & ~1060 | C-O Stretch | Aryl-Alkyl Ether | Strong |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar molecules like amines. It typically protonates the analyte to form an [M+H]⁺ ion, minimizing fragmentation in the source and providing a clear molecular ion peak.

Data Interpretation and Causality

-

Molecular Ion Peak: The molecular formula of this compound is C₁₀H₁₅NO₂. Its monoisotopic mass is 181.1103 g/mol . Using ESI in positive ion mode, the primary species observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 182.1181.

-

The Nitrogen Rule: This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3][5] The molecular weight of our compound is 181, which is consistent with the presence of a single nitrogen atom.

-

Fragmentation Pattern (MS/MS): If collision-induced dissociation (CID) is performed on the [M+H]⁺ ion, a predictable fragmentation pattern emerges. The most common fragmentation for phenethylamines is α-cleavage (beta-cleavage relative to the ring), where the bond between the α- and β-carbons of the side chain breaks. For this molecule, the dominant fragmentation is the cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of the methyl group and formation of a stable iminium ion. The most characteristic fragmentation, however, is the benzylic cleavage, which breaks the bond between the benzylic carbon and the amine-bearing carbon. This results in the formation of a highly stable 3,5-dimethoxybenzyl cation.

Caption: Primary fragmentation pathway for this compound.

Summary of Predicted Mass Spectrometry Data (ESI+)

| m/z (calculated) | Ion Species | Rationale |

| 182.1181 | [M+H]⁺ | Protonated molecular ion. |

| 165.0913 | [M+H - NH₃]⁺ | Loss of neutral ammonia from the protonated molecule. |

| 152.0805 | [C₉H₁₂O₂]⁺ | Benzylic cleavage, formation of the 3,5-dimethoxybenzyl cation. |

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of this compound is a clear example of the power of synergistic analytical techniques. ¹H and ¹³C NMR spectroscopy provides a definitive map of the carbon-hydrogen framework, confirming the substitution pattern of the aromatic ring and the structure of the ethylamine side chain. Infrared spectroscopy validates the presence of key functional groups—the primary amine, the aromatic ether, and the hydrocarbon skeleton—through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the compound's molecular weight and provides fragmentation data that is perfectly consistent with the proposed structure.

Together, these spectroscopic datasets form a robust, self-validating portfolio of evidence that unambiguously confirms the molecular structure of this compound. For scientists in synthetic chemistry and drug development, this comprehensive characterization is the foundational step that ensures material quality, informs reaction design, and ultimately underpins the integrity of their research.

References

- Fiveable. (n.d.). Spectroscopy of Amines.

-

YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

- YouTube. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule.

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]

-

Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. spectroscopyonline.com [spectroscopyonline.com]

"1-(3,5-Dimethoxyphenyl)ethanamine mechanism of action"

An In-depth Technical Guide to the Mechanism of Action of 1-(3,5-Dimethoxyphenyl)ethanamine

Abstract

This compound, more commonly known as 3,5-Dimethoxyamphetamine (3,5-DMA), is a substituted amphetamine and a positional isomer of other psychoactive dimethoxyamphetamines. As the parent compound of the 3C-scaline family, its pharmacology is of significant interest for understanding structure-activity relationships within the broader class of psychedelic phenethylamines. This guide provides a detailed examination of its presumed mechanism of action, drawing upon data from structurally related compounds to build a comprehensive pharmacological profile. We will explore its chemical context, primary molecular targets, and the downstream signaling cascades it is likely to influence. Furthermore, this document outlines robust experimental protocols for elucidating its receptor interaction profile, providing a framework for future research and drug development efforts.

Introduction: Chemical and Pharmacological Context

This compound (3,5-DMA) is a synthetic molecule belonging to the phenethylamine class. Its core structure is characterized by a phenyl ring connected to an amino group via a two-carbon chain, with an additional alpha-methyl group that defines it as an amphetamine. The substitution pattern—two methoxy groups at the 3 and 5 positions of the phenyl ring—is crucial to its pharmacological identity.

This compound is structurally related to mescaline (3,4,5-trimethoxyphenethylamine) and is the direct amphetamine analogue of 3,5-dimethoxyphenethylamine (3,5-DMPEA), an alkaloid found in the cactus Pelecyphora aselliformis.[1] The presence of the alpha-methyl group in 3,5-DMA, when compared to 3,5-DMPEA, is predicted to increase its metabolic stability against degradation by monoamine oxidase (MAO) and enhance its lipophilicity, potentially leading to a longer duration of action and increased potency.[2]

While the effects of 3,5-DMA in humans have not been formally reported, its structural similarity to known psychedelic compounds suggests its primary mechanism of action involves interaction with the serotonergic system.[3]

Primary Molecular Target: The Serotonin 5-HT2A Receptor

The central mechanism of action for classic psychedelic compounds, particularly phenethylamines, is agonism at the serotonin 2A receptor (5-HT2AR).[2][4] This G-protein coupled receptor (GPCR) is densely expressed in cortical regions of the brain, where it plays a critical role in modulating perception, cognition, and mood.

Receptor Binding Profile

Direct, quantitative binding data for 3,5-DMA is limited in publicly available literature. However, early studies indicated that it possesses an affinity for serotonin receptors similar to that of mescaline but significantly lower than more potent 2,5-dimethoxy-substituted amphetamines like DOB.[3] Research on closely related 4-substituted 3,5-dimethoxyphenethylamines (scalines) and their amphetamine counterparts (3C-scalines) shows that these compounds generally bind with weak to moderate affinity to the 5-HT2A receptor.[4][5]

It is well-established that phenethylamine psychedelics induce their psychoactive effects primarily through agonistic action at the 5-HT2A receptor.[2] The interaction is not limited to this subtype; these compounds often exhibit affinity for the 5-HT2C and 5-HT1A receptors as well.[2][5] The relative affinity and efficacy at these different receptor subtypes contribute to the unique pharmacological and subjective effects of each compound. For instance, many psychedelic phenethylamines show similar affinities for both 5-HT2A and 5-HT2C receptors.[2]

Downstream Signaling Cascade

Agonist binding to the 5-HT2A receptor initiates a conformational change, leading to the activation of intracellular G-proteins, primarily Gq/G11. This activation triggers a cascade of downstream signaling events:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Elevated intracellular Ca2+ and DAG synergistically activate PKC, which then phosphorylates numerous downstream target proteins, altering neuronal excitability and gene expression.

This canonical pathway is central to the acute effects of 5-HT2A receptor activation.

Interactions with Other Molecular Targets

While the 5-HT2A receptor is the primary target, the complete pharmacological profile of a compound like 3,5-DMA is shaped by its interactions with other receptors and transporters.

Other Serotonin Receptors (5-HT2C, 5-HT1A)

Like other phenethylamines, 3,5-DMA is expected to bind to 5-HT2C and 5-HT1A receptors.[2][5] 5-HT2C receptor activation is known to modulate dopamine and norepinephrine release, and its involvement can influence the overall psychoactive effects. The affinity for the 5-HT1A receptor may contribute anxiolytic or other modulatory properties.

Monoamine Transporters and Releasing Activity

Amphetamine and its derivatives are known to interact with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), often acting as releasing agents or reuptake inhibitors.[6] However, studies on 3,5-DMA suggest it is a very weak serotonin reuptake inhibitor and is largely inactive as a norepinephrine reuptake inhibitor or releasing agent.[3] This profile distinguishes it from classical stimulants like amphetamine, suggesting its mechanism is not primarily driven by monoamine release.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a GPCR that is activated by endogenous trace amines and psychoactive compounds like amphetamine and methamphetamine.[7] Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission. While not definitively studied for 3,5-DMA, its structural similarity to other TAAR1 ligands makes this receptor a plausible secondary target that could influence its overall pharmacological effects.

Quantitative Analysis: A Comparative Overview

To contextualize the potential activity of this compound, it is useful to compare the receptor binding affinities of its structural relatives. The following table summarizes known Ki values (in nM) at key serotonin receptors. A lower Ki value indicates a higher binding affinity.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | Reference |

| Mescaline (Parent Analogue) | >10,000 | 9,900 | >10,000 | [2] |

| 4-Bromo-3,5-DMA (Derivative) | 210 | 570 | >10,000 | [3] |

| Proscaline (4-propoxy-3,5-DMPEA) | 1,100 | 520 | 8,700 | [2] |

| MAL (4-allyloxy-3,5-DMPEA) | 1,200 | 450 | 5,500 | [2] |

The data shows that modifications to the core 3,5-dimethoxy structure, particularly at the 4-position, can dramatically increase affinity for the 5-HT2A and 5-HT2C receptors compared to the parent compound, mescaline.[2] The 4-bromo derivative of 3,5-DMA shows a significant increase in affinity, suggesting that the parent 3,5-DMA molecule likely has a modest affinity that can be potentiated through further substitution.[3]

Experimental Protocols for Mechanistic Elucidation

Verifying the mechanism of action requires rigorous experimental validation. The following outlines a standard, self-validating protocol for determining the binding affinity of a test compound at the human 5-HT2A receptor.

Workflow: In Vitro Radioligand Binding Assay

Detailed Protocol: 5-HT2A Competitive Binding Assay

Objective: To determine the inhibition constant (Ki) of this compound for the human serotonin 5-HT2A receptor.

Materials:

-

Biologicals: Cryopreserved cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin (~80 Ci/mmol), a selective 5-HT2A antagonist radioligand.

-

Test Compound: this compound hydrochloride, dissolved in assay buffer to create a stock solution and serial dilutions.

-

Non-specific Binding Control: Mianserin (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, rapid vacuum filtration apparatus (e.g., Brandel cell harvester), glass fiber filters (Type GF/B), liquid scintillation counter, scintillation fluid.

Methodology:

-

Membrane Thawing & Preparation:

-

Rapidly thaw the cryopreserved membranes in a 37°C water bath.

-

Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.

-

Determine protein concentration using a Bradford or BCA assay. Dilute membranes to a final concentration of 10-20 µg protein per well.

-

-

Assay Plate Setup:

-

Prepare a 96-well plate with the following additions in triplicate for each condition:

-

Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.

-

Non-specific Binding (NSB): 50 µL mianserin (10 µM), 50 µL radioligand, 100 µL membrane suspension.

-

Test Compound Competition: 50 µL of this compound at various concentrations (e.g., 10-10 M to 10-4 M), 50 µL radioligand, 100 µL membrane suspension.

-

-

The final concentration of [3H]ketanserin should be approximately equal to its Kd value for the 5-HT2A receptor (typically ~1-2 nM).

-

-

Incubation:

-

Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding reaction to reach equilibrium.

-

-

Filtration:

-

Pre-soak glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.

-

Rapidly terminate the incubation by harvesting the contents of each well onto the pre-soaked filters using a vacuum filtration manifold.

-

Immediately wash each filter three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate for at least 4 hours in the dark.

-

Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Conclusion

The mechanism of action of this compound (3,5-DMA) is predicted to be primarily mediated by its activity as an agonist at serotonin 5-HT2A and 5-HT2C receptors, consistent with other psychedelic phenethylamines. While direct evidence is sparse, the pharmacology of its structural analogues strongly supports this hypothesis. Unlike many amphetamines, it appears to have minimal activity as a monoamine releasing agent or reuptake inhibitor. Rodent studies suggesting a lack of hallucinogenic potential may indicate that it is a low-potency partial agonist at the 5-HT2A receptor.[3] Further investigation using rigorous in vitro binding and functional assays is necessary to fully characterize its pharmacological profile and confirm its precise mechanism of action, which will be crucial for understanding its potential therapeutic or toxicological properties.

References

-

Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Dimethoxyphenethylamine. Retrieved from [Link]

-

Kolaczynska, K. E., Luethi, D., Gasser, S., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. Retrieved from [Link]

-

Wikipedia. (n.d.). Proscaline. Retrieved from [Link]

-

HandWiki. (2023). Chemistry:3,5-Dimethoxyamphetamine. Retrieved from [Link]

-

chemeurope.com. (n.d.). Proscaline. Retrieved from [Link]

-

Luethi, D., Kolaczynska, K. E., Gasser, S., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]

-

PubMed. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]

-

MedUni Wien ePub. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]

-

Wikipedia. (n.d.). Escaline. Retrieved from [Link]

-

Ciobica, A., et al. (2022). Understanding the Mechanisms of Action and Effects of Drugs of Abuse. International Journal of Molecular Sciences. Retrieved from [Link]

-

Li, Y., et al. (2023). Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation. Signal Transduction and Targeted Therapy. Retrieved from [Link]

Sources

- 1. 3,5-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 3. Chemistry:3,5-Dimethoxyamphetamine - HandWiki [handwiki.org]

- 4. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding the Mechanisms of Action and Effects of Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

"pharmacological profile of 1-(3,5-Dimethoxyphenyl)ethanamine"

An In-depth Technical Guide to the Pharmacological Profile of 1-(3,5-Dimethoxyphenyl)ethanamine

Abstract

This compound is a substituted phenethylamine derivative, structurally related to a class of compounds known for their potent interactions with the central nervous system. As a member of the dimethoxyphenethylamine family, its pharmacological profile is of significant interest to researchers in neuropharmacology and drug development. This guide provides a comprehensive technical overview of its synthesis, hypothesized mechanism of action, receptor binding profile as inferred from structurally related analogs, and its putative pharmacokinetic and toxicological properties. Detailed experimental protocols and data visualizations are included to provide a robust framework for future investigation of this and similar compounds.

Introduction and Chemical Context

This compound belongs to the phenethylamine class of compounds, which forms the backbone for many neurotransmitters, hormones, and psychoactive substances. The addition of an alpha-methyl group categorizes it as a substituted amphetamine. Its core structure, featuring a phenyl ring with two methoxy groups at the 3 and 5 positions, places it in close relation to mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic with a long history of human use.[1][2][3] The specific placement of these methoxy groups is a critical determinant of its interaction with biological targets. This guide synthesizes the available data on structurally similar compounds to construct a predictive pharmacological profile, highlighting the necessity for direct empirical validation.

Proposed Chemical Synthesis

A plausible and efficient synthesis of this compound can be conceptualized starting from 3,5-dimethoxybenzaldehyde. The rationale for this multi-step synthesis is the reliable formation of the ethylamine side chain from a benzaldehyde precursor.

Step-by-Step Protocol: Synthesis via Nitrostyrene Reduction

-

Condensation to form Nitrostyrene:

-

Rationale: The Henry reaction is a classic and reliable method for forming a C-C bond between a nitroalkane and an aldehyde, creating the carbon backbone of the target molecule.

-

Procedure:

-

Dissolve 3,5-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid.

-

Add nitroethane (1.5 equivalents) and a catalyst such as ammonium acetate (0.5 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water. The product, 1-(3,5-dimethoxyphenyl)-2-nitropropene, will precipitate.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to yield the purified nitrostyrene intermediate.

-

-

-

Reduction of the Nitrostyrene:

-

Rationale: A strong reducing agent is required to reduce both the nitro group to an amine and the alkene double bond. Lithium aluminum hydride (LAH) is a powerful and commonly used reagent for this transformation.[4]

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), prepare a suspension of LAH (3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of the 1-(3,5-dimethoxyphenyl)-2-nitropropene (1 equivalent) in anhydrous THF to the LAH suspension, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours.

-

Cool the reaction back to 0°C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water until a granular precipitate forms.

-

Filter the solid aluminum salts and wash thoroughly with THF.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude this compound freebase.

-

Further purification can be achieved by distillation under high vacuum or by conversion to a hydrochloride salt by dissolving the base in isopropanol and adding concentrated HCl, followed by recrystallization.[4]

-

-

Pharmacological Profile

Direct pharmacological data for this compound is not extensively published. Therefore, its profile is largely inferred from well-studied, structurally related 3,4,5- and 2,4,5-trisubstituted phenethylamines and amphetamines.

Primary Mechanism of Action: Serotonin Receptor Agonism

The primary psychoactive effects of related phenethylamines are mediated by their agonistic action at the serotonin 2A receptor (5-HT2A).[5] This interaction is the cornerstone of their psychedelic properties. It is highly probable that this compound also functions as a 5-HT2A agonist. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity, ultimately altering neuronal excitability.

Receptor Binding Profile of Related Compounds

Studies on a range of 4-alkoxy-3,5-dimethoxyphenethylamines (scalines) and their amphetamine counterparts (3C-scalines) reveal a consistent pattern of interaction with monoamine receptors.[1][6][7] These compounds generally exhibit weak to moderate affinity for the 5-HT2A receptor.[1][6][7] While specific Ki values for this compound are unavailable, the data from its analogs provide a valuable predictive framework.

| Receptor Subtype | Typical Binding Affinity (Ki) of Analogs (nM) | Primary Function | Reference |

| 5-HT2A | 150 - 12,000 | Psychedelic Effects, Mood, Cognition | [1][6][7] |

| 5-HT2C | 290 - 10,000+ | Mood, Appetite, Cognition | [5] |

| 5-HT1A | > 1,000 | Anxiolytic, Antidepressant Effects | [1][6][7] |

| Adrenergic α1A/α2A | > 2,500 | Sympathetic Nervous System Regulation | [1] |

| Dopamine D2 | > 10,000 | Motor Control, Reward, Motivation | [1][6][7] |

Table 1: Comparative receptor binding affinities for phenethylamine analogs structurally related to this compound.

The data suggests a preferential, albeit moderate, affinity for serotonergic receptors, particularly the 5-HT2A subtype, with significantly lower affinity for adrenergic and dopaminergic receptors.[1][6][7]

Visualizing the 5-HT2A Signaling Pathway

Caption: Postulated signaling cascade following 5-HT2A receptor activation.

Standardized In Vitro Experimental Workflow: Radioligand Binding Assay

To empirically determine the binding affinity (Ki) of this compound at a specific receptor (e.g., 5-HT2A), a competitive radioligand binding assay is the gold standard.

Step-by-Step Protocol

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, add a high concentration of a known, non-radiolabeled antagonist (e.g., spiperone) to a set of control wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Workflow Visualization

Caption: Workflow for a competitive radioligand binding assay.

Putative Pharmacokinetic (ADME) Profile

-

Absorption: As a small, lipophilic amine, this compound is expected to be readily absorbed from the gastrointestinal tract following oral administration.

-

Distribution: Its lipophilicity suggests it will likely cross the blood-brain barrier to exert its effects on the central nervous system.

-

Metabolism: The metabolism of phenethylamines is complex. The presence of the alpha-methyl group in this compound is predicted to confer resistance to metabolism by monoamine oxidase (MAO), an enzyme that readily deaminates phenethylamines without this feature.[5] This would likely prolong its duration of action compared to its non-alpha-methylated counterpart. The primary metabolic routes are expected to be:

-

O-demethylation of the methoxy groups, mediated by cytochrome P450 enzymes (e.g., CYP2D6).[9]

-

Hydroxylation at the phenyl ring.

-

Eventual conjugation (e.g., glucuronidation or sulfation) of the resulting metabolites to facilitate excretion.

-

-

Excretion: Metabolites and a fraction of the unchanged drug are expected to be excreted primarily through the urine.

Potential Toxicological Concerns

The toxicological profile of this compound has not been formally studied. However, based on related N-substituted phenethylamines and amphetamines, potential toxicity is likely to manifest as an extension of its pharmacological effects.[10][11]

-

Serotonin Syndrome: Over-activation of serotonin receptors, particularly 5-HT2A, can lead to serotonin syndrome. Clinical features may include agitation, hallucinations, tachycardia, hypertension, hyperthermia, and clonus.[10]

-

Sympathomimetic Effects: Although binding to adrenergic receptors is predicted to be low, amphetamine-like structures can increase synaptic levels of norepinephrine and dopamine, potentially causing cardiovascular stress (tachycardia, hypertension) and psychomotor agitation.[12]

-

Cardiovascular Risks: Intense and prolonged stimulation of 5-HT2B receptors has been associated with valvular heart disease, though the affinity of this compound for the 5-HT2B receptor is unknown.[1]

Given the steep dose-response curves observed with many phenethylamines, there is a significant risk of inadvertent overdose, which could lead to severe clinical toxicity, including seizures and acute kidney injury.[11][13] Any investigation should proceed with extreme caution.

Conclusion and Future Directions

This compound is a psychoactive compound of interest whose pharmacology can be inferred from a wealth of data on its structural analogs. It is predicted to be a 5-HT2A receptor agonist with a metabolic profile influenced by its alpha-methyl group. However, this guide underscores the critical need for direct empirical research. Future studies should focus on:

-

Definitive Synthesis and Characterization: Confirming the proposed synthetic route and fully characterizing the compound.

-

Comprehensive In Vitro Profiling: Conducting extensive receptor binding and functional assays across a wide panel of CNS targets.

-

In Vivo Animal Studies: Evaluating its behavioral effects, pharmacokinetic parameters, and acute and chronic toxicity in appropriate animal models.

-

Metabolite Identification: Elucidating its primary metabolic pathways using in vitro systems (e.g., human liver microsomes) and in vivo samples.

Such a systematic approach is essential for accurately defining the pharmacological profile of this compound and understanding its potential as a research tool or therapeutic lead.

References

-

Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

-

Luethi, D., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

-

Costa, G., & Cunha-Oliveira, T. (2022). Understanding the Mechanisms of Action and Effects of Drugs of Abuse. International Journal of Molecular Sciences. [Link]

-

Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. ResearchGate. [Link]

-

Wikipedia. (n.d.). Escaline. Wikipedia. [Link]

-

Luethi, D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

-

Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. edoc. [Link]

-

Shulgin, A. (2013). #141 Pe; phenescaline; 3,5-dimethoxy-4-phenethyloxyphenethylamine. Isomer Design. [Link]

-

Hill, S. L., et al. (2013). Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series. Journal of Medical Toxicology. [Link]

-

Wikipedia. (n.d.). 2C-E. Wikipedia. [Link]

-

Wikipedia. (n.d.). 2C-B. Wikipedia. [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxyamphetamine. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxyphenethylamine. PubChem. [Link]

- Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

-

Hieger, M. A., et al. (2015). Severe Poisoning After Self-Reported Use of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, a Novel Substituted Amphetamine: A Case Series. The American Journal of Emergency Medicine. [Link]

-

Schifano, F., et al. (2021). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. MDPI. [Link]

-

Ferreira, B., et al. (2021). Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance. MDPI. [Link]

-

CAS Common Chemistry. (n.d.). 3-Ethoxy-4,5-dimethoxybenzeneethanamine. CAS. [Link]

-

Gatch, M. B., et al. (2021). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI. [Link]

-

American College of Medical Toxicology. (n.d.). Toxicology FAQs. ACMT. [Link]

-

ResearchGate. (n.d.). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). ResearchGate. [Link]

-

Medbullets. (2024). Toxicology. Medbullets. [Link]

-

Luethi, D., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. PubMed Central. [Link]

-